molecular formula C17H15NO3 B1303151 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid CAS No. 96017-10-6

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Cat. No. B1303151
CAS RN: 96017-10-6
M. Wt: 281.3 g/mol
InChI Key: FZEBPJBRDFXKIH-UHFFFAOYSA-N
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Description

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, more commonly known as isoindoline-1,3-dione (IID), is a compound found in many plants and animals. It is a natural product of the metabolic processes in many organisms and is used in a variety of ways, including in scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed a solvent-free synthesis of a compound similar to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, demonstrating its potential for efficient and environmentally friendly production methods. This new compound showed a range of potential biological activities, including anti-inflammatory and antihypertensive properties (Csende, Jekő, & Porkoláb, 2011).
  • Another study synthesized a series of unknown compounds using domino reactions that involved similar structural elements to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, showcasing the chemical versatility and potential for novel compound development (Tolkunov et al., 2012).

Molecular Interactions and Spectral Properties

  • Research on the ultrasonic properties of various N-phthaloyl compounds, including those structurally similar to the subject compound, has been conducted. This study providesinsight into the molecular interactions and thermo-acoustical parameters of these compounds, which could be significant for understanding their behavior in different environments (Tekade, Tale, & Bajaj, 2019).

Structural Analysis and Biological Activities

  • A comprehensive study on Indoprofen, a compound related to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, revealed its structural characteristics and potential anti-inflammatory properties. The study highlighted the importance of the planar conformation of these compounds in their biological activity (Ravikumar, 1994).

Synthetic Applications

  • Research has also focused on the practical synthesis of compounds structurally related to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid. For instance, a study developed an efficient synthesis of dialkyl phosphonates, showcasing the potential for creating diverse derivatives with various applications (Milen et al., 2016).

Antimicrobial Properties

  • Another study synthesized and evaluated the antimicrobial activity of certain isoindole-dione derivatives, indicating the potential of these compounds in antimicrobial applications (Salvi, Bhambi, Jat, & Talesara, 2007).

properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEBPJBRDFXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377423
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

CAS RN

96017-10-6
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Gallagher, C Murphy - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, C17HIsNO4, a DL-meta-tyrosine derivative forms a hydrogen-bonded network in the solid state which consists of Oacid--H"•• Ophenyl-H'""~ isoindole chains [O..-O …
Number of citations: 11 scripts.iucr.org

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